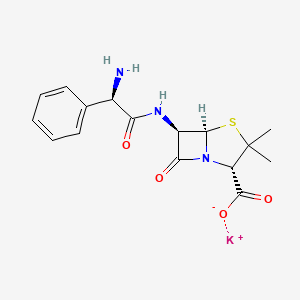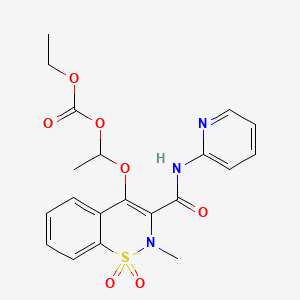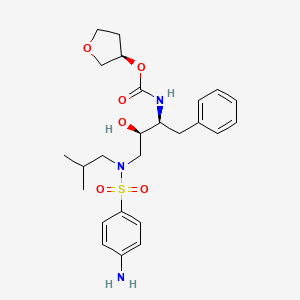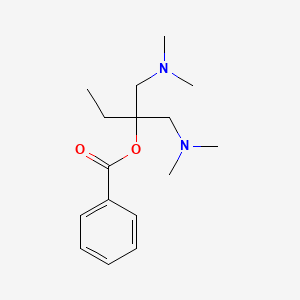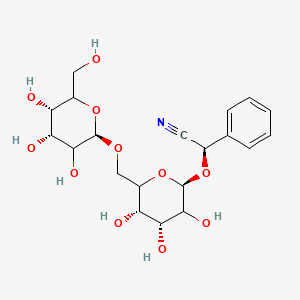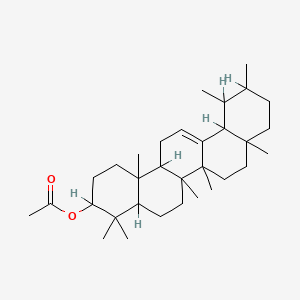
AS-252424
Overview
Description
Molecular Structure Analysis
AS-252424 has a complex molecular structure. Its IUPAC name is (5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione . The InChI code and key are also provided for further structural analysis .Chemical Reactions Analysis
AS-252424 is a potent inhibitor of phosphatidylinositol-3-kinase PI3K with selectivity for the γ isoform. It inhibits human recombinant PI3Kγ, α, β, and δ with IC50 values of 30, 940, 20,000 and 20,000 nM, respectively .Physical And Chemical Properties Analysis
AS-252424 is a solid substance with a molecular weight of 305.28 g/mol . It is soluble in DMSO to 50 mM and in ethanol to 25 mM .Scientific Research Applications
Ferroptosis Inhibition
AS-252424 has been identified as a potent inhibitor of ferroptosis, a type of cell death driven by iron-dependent lipid peroxidation. This compound effectively inhibits lipid peroxidation and ferroptosis in both human and mouse cells, which could be significant in treating diseases related to ferroptosis .
Cancer Treatment
Research indicates that AS-252424 plays a crucial role in tumor suppression. It has been shown to promote ferroptosis in tumor cells, which is essential for the tumor-suppressive effects of factors like p53 and BAP1 .
Apoptotic Pathway Activation
AS-252424 induces apoptotic pathway activation and causes significant changes in global phosphorylation-regulated cell signaling. This suggests its potential use in therapies that aim to induce apoptosis in pathological cells .
PI3K Inhibitor-Selective Adaptive Response
This compound has been noted for its effectiveness in inducing a PI3K inhibitor-selective adaptive response, which is critical for targeted cancer therapies. However, it also induces re-activation of Akt, which can decrease the treatment outcome on cell survival .
Immunotherapy Enhancement
AS-252424 may enhance immunotherapy outcomes by inducing ferroptosis in tumor cells through an ACSL4-dependent mechanism. This is particularly relevant when combined with treatments that involve CD8+ T cells releasing interferon-gamma (IFN-γ) to promote lipid peroxidation and ferroptosis in tumor cells .
Radiotherapy Synergy
The compound could potentially be used to synergize with radiotherapy treatments. By promoting ferroptosis in tumor cells, AS-252424 may improve the efficacy of radiotherapy in cancer treatment .
Safety and Hazards
AS-252424 is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . In case of contact, it is advised to wash off with soap and plenty of water .
Mechanism of Action
Target of Action
AS-252424 is a potent and selective inhibitor of PI3Kγ (Phosphoinositide 3-kinase gamma) and ACSL4 (Acyl-CoA synthetase long-chain family member 4) . PI3Kγ is a lipid kinase involved in immune cell function, while ACSL4 is a key enzyme in lipid metabolism that plays a significant role in a regulated cell death process known as ferroptosis .
Mode of Action
AS-252424 interacts with its targets in a specific manner. It binds directly to the glutamine 464 of ACSL4, inhibiting its enzymatic activity . This interaction suppresses lipid peroxidation, a key process in ferroptosis, thereby inhibiting this form of cell death .
Biochemical Pathways
The inhibition of ACSL4 by AS-252424 affects the ferroptosis pathway. Ferroptosis is a form of regulated cell death driven by the excessive accumulation of lipid peroxidation on cell membranes . By inhibiting ACSL4, AS-252424 suppresses lipid peroxidation, thereby preventing ferroptosis .
Result of Action
The primary result of AS-252424’s action is the inhibition of ferroptosis in both human and mouse cells . This is achieved through the suppression of lipid peroxidation, a key process in ferroptosis . Additionally, AS-252424 has been shown to induce apoptotic pathway activation and significant changes in global phosphorylation-regulated cell signal .
properties
IUPAC Name |
(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO4S/c15-7-1-3-9(10(17)5-7)11-4-2-8(20-11)6-12-13(18)16-14(19)21-12/h1-6,17H,(H,16,18,19)/b12-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYVWNDMOQPMGE-SDQBBNPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C2=CC=C(O2)C=C3C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)O)C2=CC=C(O2)/C=C\3/C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017365 | |
| Record name | (5Z)-5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AS-252424 | |
CAS RN |
900515-16-4 | |
| Record name | AS-252424 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0900515164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5Z)-5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AS-252424 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63D4RUV1GN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





